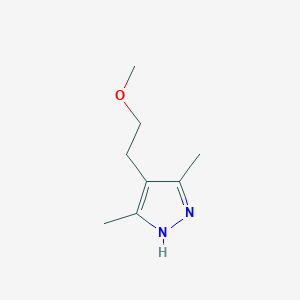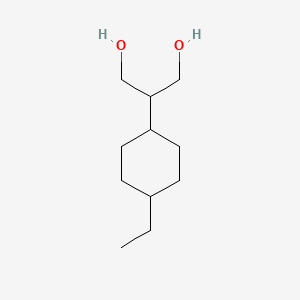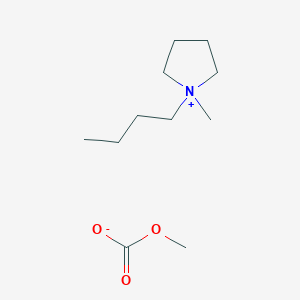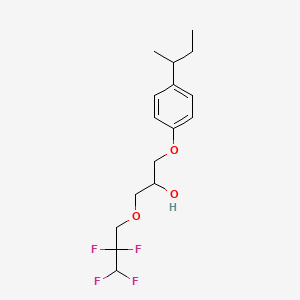
Fmoc-Amox
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Amox is a novel reagent used for the Fmoc-protection of amino acids . It is presented as an alternative to common Fmoc-protection reagents . The product was inspired by the successful coupling reagent OxymaPure and follows the same principle as an OxymaPure active ester .
Synthesis Analysis
The synthesis of Fmoc-Amox is generally accomplished through chemical synthesis methods . The specific steps can include the reaction of fluorenone with methanol to produce fluorenone methoxy methanoate, which then reacts with benzyl formate to produce fluorenone methoxy methanoate benzyl ester . This product reacts with a dehydrating agent of ammonia to produce Fmoc-Amox .Molecular Structure Analysis
The full name of Fmoc-Amox is N-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-2-amino-2-oxoacetimidoyl cyanide . It has a molecular weight of 335.32 . The fluorenyl group is highly fluorescent, making certain UV-inactive compounds suitable for analysis by reversed phase HPLC .Chemical Reactions Analysis
Fmoc-Amox is used in the synthesis of Fmoc-glycine without any trace of side reactions . After the reaction, Amox can be easily removed, providing pure Fmoc-Gly-OH devoid of any detrimental impurities or contamination, mainly dipeptide or Amox itself .Physical And Chemical Properties Analysis
Fmoc-Amox is a solid at room temperature and appears as a white crystalline powder . It has a low solubility in water but dissolves well in organic solvents such as dimethyl sulfoxide, dichloromethane, and methanol .Wirkmechanismus
Zukünftige Richtungen
Fmoc-Amox is particularly useful for the Fmoc protection of amino groups that are less reactive . After the reaction, the byproduct Amox can be removed by washing with water . It is especially useful for the Fmoc protection of N-methyl amino acids and α-methyl amino acids, and the Fmoc protection of aromatic amino groups with low nucleophilicity .
Eigenschaften
CAS-Nummer |
1370440-28-0 |
|---|---|
Molekularformel |
C18H13N3O4 |
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] 9H-fluoren-9-ylmethyl carbonate |
InChI |
InChI=1S/C18H13N3O4/c19-9-16(17(20)22)21-25-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,10H2,(H2,20,22)/b21-16+ |
InChI-Schlüssel |
WKXZMBNWSRJOEZ-LTGZKZEYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)O/N=C(\C#N)/C(=O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)ON=C(C#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




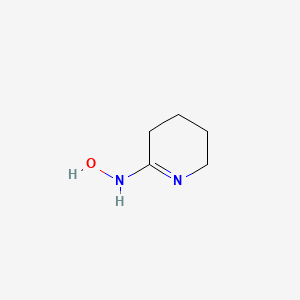

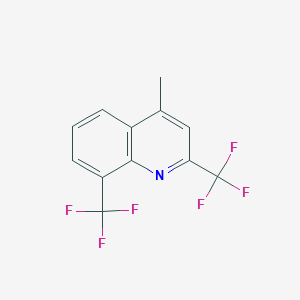
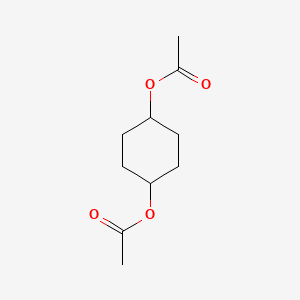


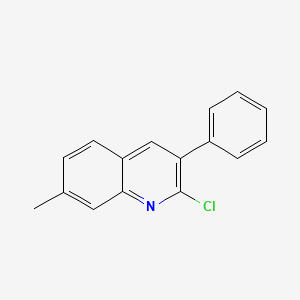
![2-[(2-methylphenyl)methyl]propanedioic Acid](/img/structure/B8270566.png)
